molecular formula C18H21FN4O B12260427 N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12260427
M. Wt: 328.4 g/mol
InChI Key: VALNYVGFRAZWIB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C18H21FN4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C18H21FN4O/c1-22(17-4-2-3-11-20-17)16-9-12-23(13-10-16)18(24)21-15-7-5-14(19)6-8-15/h2-8,11,16H,9-10,12-13H2,1H3,(H,21,24)

InChI Key

VALNYVGFRAZWIB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the pyridinyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl halide and a suitable catalyst.

    Formation of the carboxamide group: This final step involves the reaction of the amine group on the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its effects on the body.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide
  • N-(4-methylphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

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